molecular formula C8H8BrClFOP B14898244 (3-Bromo-5-chloro-4-fluorophenyl)dimethylphosphine oxide

(3-Bromo-5-chloro-4-fluorophenyl)dimethylphosphine oxide

Cat. No.: B14898244
M. Wt: 285.48 g/mol
InChI Key: NGEOYAAQUFAPNK-UHFFFAOYSA-N
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Description

(3-Bromo-5-chloro-4-fluorophenyl)dimethylphosphine oxide is a chemical compound with the molecular formula C8H8BrClFOP and a molecular weight of 285.48 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a dimethylphosphine oxide group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-chloro-4-fluorophenyl)dimethylphosphine oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a widely applied method for carbon–carbon bond formation.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide in-stock or backordered impurities and bulk manufacturing services for this compound .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-chloro-4-fluorophenyl)dimethylphosphine oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and other organometallic compounds . The reaction conditions are typically mild and can be tailored to achieve specific transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling can produce various substituted phenyl derivatives .

Scientific Research Applications

(3-Bromo-5-chloro-4-fluorophenyl)dimethylphosphine oxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Bromo-5-chloro-4-fluorophenyl)dimethylphosphine oxide involves its interaction with molecular targets and pathways. The compound can act as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of halogen atoms and the presence of a dimethylphosphine oxide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C8H8BrClFOP

Molecular Weight

285.48 g/mol

IUPAC Name

1-bromo-3-chloro-5-dimethylphosphoryl-2-fluorobenzene

InChI

InChI=1S/C8H8BrClFOP/c1-13(2,12)5-3-6(9)8(11)7(10)4-5/h3-4H,1-2H3

InChI Key

NGEOYAAQUFAPNK-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=CC(=C(C(=C1)Br)F)Cl

Origin of Product

United States

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